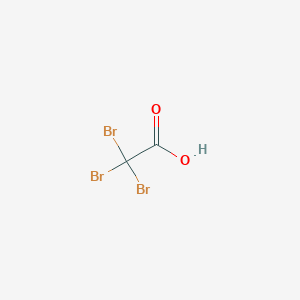
Alendronate de sodium
Vue d'ensemble
Description
L’alendronate de sodium est un médicament bisphosphonate principalement utilisé pour traiter et prévenir l’ostéoporose et d’autres maladies osseuses telles que la maladie de Paget. Il agit en inhibant la résorption osseuse médiée par les ostéoclastes, augmentant ainsi la densité minérale osseuse et réduisant le risque de fractures .
Applications De Recherche Scientifique
Alendronate sodium has a wide range of scientific research applications:
Chemistry: It is used in the development of new synthetic methods and analytical techniques.
Biology: Alendronate sodium is studied for its effects on bone metabolism and osteoclast activity.
Medicine: It is widely used in the treatment of osteoporosis, Paget’s disease, and other bone-related disorders
Mécanisme D'action
L’alendronate de sodium agit comme un inhibiteur spécifique de la résorption osseuse médiée par les ostéoclastes. Il se lie à l’hydroxyapatite dans l’os, inhibant l’activité des ostéoclastes et empêchant la résorption osseuse. Cela conduit à une augmentation de la densité minérale osseuse et à une réduction du risque de fracture .
Composés similaires :
Ibandronate : Un autre bisphosphonate utilisé pour le traitement de l’ostéoporose.
Risédronate : Fonctionnement similaire à celui de l’this compound, mais avec des schémas posologiques différents.
Acide zolédronique : Un bisphosphonate plus puissant utilisé pour les cas graves d’ostéoporose et de maladie de Paget
Comparaison : L’this compound est unique en ce qu’il peut être administré par voie orale et intraveineuse, ce qui offre une flexibilité dans les options de traitement. Il a un profil de sécurité bien établi et est largement utilisé en raison de son efficacité pour augmenter la densité minérale osseuse et réduire le risque de fracture .
Analyse Biochimique
Biochemical Properties
Alendronate sodium plays a crucial role in biochemical reactions by binding to hydroxyapatite in bone, inhibiting the activity of osteoclasts, which are cells responsible for bone resorption . The compound interacts with various enzymes and proteins, including farnesyl pyrophosphate synthase, which is involved in the mevalonate pathway . This interaction inhibits the enzyme’s activity, leading to a decrease in the prenylation of small GTPase signaling proteins, which are essential for osteoclast function .
Cellular Effects
Alendronate sodium affects various types of cells and cellular processes. It primarily targets osteoclasts, leading to their apoptosis and reduced bone resorption . Additionally, alendronate sodium influences cell signaling pathways, such as the Wnt/β-catenin pathway, which is crucial for bone formation and remodeling . The compound also affects gene expression by downregulating the expression of genes involved in osteoclast differentiation and activity . Furthermore, alendronate sodium impacts cellular metabolism by inhibiting the mevalonate pathway, leading to reduced cholesterol synthesis and altered cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of alendronate sodium involves its binding to hydroxyapatite in bone and subsequent uptake by osteoclasts during bone resorption . Once inside the osteoclasts, alendronate sodium inhibits farnesyl pyrophosphate synthase, a key enzyme in the mevalonate pathway . This inhibition prevents the prenylation of small GTPase signaling proteins, which are essential for osteoclast function and survival . As a result, osteoclast activity is reduced, leading to decreased bone resorption and increased bone mineral density .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alendronate sodium change over time. The compound is stable under physiological conditions and does not undergo significant degradation . Long-term studies have shown that alendronate sodium maintains its efficacy in reducing bone resorption and increasing bone mineral density over extended periods . Prolonged use may lead to adverse effects, such as osteonecrosis of the jaw and atypical femoral fractures .
Dosage Effects in Animal Models
The effects of alendronate sodium vary with different dosages in animal models. At low doses, the compound effectively inhibits bone resorption and increases bone mineral density without significant adverse effects . At high doses, alendronate sodium can cause toxicity, including gastrointestinal irritation, renal impairment, and hypocalcemia . Threshold effects have been observed, where doses above a certain level lead to a disproportionate increase in adverse effects .
Metabolic Pathways
Alendronate sodium is not metabolized in the body and is excreted unchanged via the kidneys . The compound’s primary metabolic pathway involves its uptake into bone tissue, where it binds to hydroxyapatite and exerts its pharmacological effects . The renal clearance of alendronate sodium involves both glomerular filtration and a specialized secretory pathway . The compound’s long residence time in the skeleton reflects the slow turnover rate of bone tissue .
Transport and Distribution
Alendronate sodium is transported and distributed within cells and tissues primarily through passive diffusion . Once absorbed, the compound is rapidly distributed to bone tissue, where it binds to hydroxyapatite . The distribution of alendronate sodium is influenced by factors such as bone turnover rate and the presence of active bone resorption sites . The compound’s localization in bone tissue allows it to exert its pharmacological effects over an extended period .
Subcellular Localization
The subcellular localization of alendronate sodium is primarily within osteoclasts, where it accumulates in lysosomes and other intracellular compartments . The compound’s localization is facilitated by its high affinity for hydroxyapatite and its uptake during bone resorption . Alendronate sodium’s activity within osteoclasts leads to the inhibition of key enzymes and signaling pathways, resulting in reduced bone resorption and increased bone mineral density .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation de l’alendronate de sodium implique l’addition séquentielle d’acide 4-aminobutyrique, d’acide phosphoreux et d’un liquide ionique dans un réacteur. On ajoute ensuite du trichlorure de phosphore tout en chauffant à 60-65 °C. La réaction est contrôlée dans cette plage de température, ce qui donne de l’this compound trihydraté sous forme de poudre cristalline blanche .
Méthodes de production industrielle : Les méthodes de production industrielle impliquent souvent la chromatographie liquide d’interaction hydrophile (HILIC) couplée à un détecteur d’aérosol chargé pour l’analyse et la validation de l’this compound. Cette méthode est particulièrement utile en raison de la forte polarité et de l’absence de groupes chromophores dans l’this compound .
Analyse Des Réactions Chimiques
Types de réactions : L’alendronate de sodium subit diverses réactions chimiques, notamment des réactions de substitution nucléophile aromatique. Les réactifs couramment utilisés dans ces réactions comprennent le 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole et le 2,4-dinitrofluorobenzène .
Réactifs et conditions courants :
Substitution nucléophile aromatique : Des réactifs tels que le 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole et le 2,4-dinitrofluorobenzène sont utilisés dans des conditions catalysées par la chaleur ou des réactions micellaires catalysées à température ambiante.
Principaux produits : Les principaux produits formés par ces réactions sont des dérivés de l’this compound qui peuvent être analysés spectrophotométriquement.
4. Applications de la recherche scientifique
L’this compound a un large éventail d’applications de recherche scientifique :
Chimie : Il est utilisé dans le développement de nouvelles méthodes de synthèse et de techniques analytiques.
Biologie : L’this compound est étudié pour ses effets sur le métabolisme osseux et l’activité des ostéoclastes.
Médecine : Il est largement utilisé dans le traitement de l’ostéoporose, de la maladie de Paget et d’autres affections osseuses
Comparaison Avec Des Composés Similaires
Ibandronate: Another bisphosphonate used for osteoporosis treatment.
Risedronate: Similar in function to alendronate sodium but with different dosing schedules.
Zoledronic Acid: A more potent bisphosphonate used for severe cases of osteoporosis and Paget’s disease
Comparison: Alendronate sodium is unique in its ability to be administered both orally and intravenously, providing flexibility in treatment options. It has a well-established safety profile and is widely used due to its efficacy in increasing bone mineral density and reducing fracture risk .
Propriétés
Numéro CAS |
129318-43-0 |
|---|---|
Formule moléculaire |
C4H13NNaO7P2 |
Poids moléculaire |
272.09 g/mol |
Nom IUPAC |
sodium;(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate |
InChI |
InChI=1S/C4H13NO7P2.Na/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12); |
Clé InChI |
NLILQNGSPQHASV-UHFFFAOYSA-N |
SMILES |
C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.[Na+] |
SMILES canonique |
C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN.[Na] |
Pictogrammes |
Irritant |
Numéros CAS associés |
66376-36-1 (Parent) |
Synonymes |
4-Amino-1-Hydroxybutylidene 1,1-Biphosphonate Alendronate Alendronate Monosodium Salt, Trihydrate Alendronate Sodium Aminohydroxybutane Bisphosphonate Fosamax MK 217 MK-217 MK217 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Alendronate sodium?
A1: Alendronate sodium is a bisphosphonate that functions as a potent inhibitor of osteoclast-mediated bone resorption. [] It achieves this by binding to hydroxyapatite, the mineral component of bone, specifically targeting areas of active bone remodeling. [, ] This binding interferes with osteoclast function, ultimately leading to decreased bone resorption. [, , ]
Q2: How does Alendronate sodium affect bone remodeling?
A2: While Alendronate sodium primarily inhibits bone resorption, it doesn’t completely halt bone remodeling. [] Research suggests it shifts the balance towards bone formation, increasing bone mineral density over time. [, , ] This makes it effective in treating conditions like osteoporosis, where bone resorption outpaces formation. [, , , ]
Q3: What is the molecular formula and weight of Alendronate sodium?
A3: While the provided research papers focus on the applications and effects of Alendronate sodium, they don't explicitly state its molecular formula and weight. For detailed structural information, consult resources like PubChem or DrugBank.
Q4: Can Alendronate sodium be incorporated into bone cement composites?
A5: Yes, research indicates successful incorporation of Alendronate sodium into calcium phosphate bone cement composites. [] Studies show it doesn't negatively impact the cement's microstructure and might even enhance its density. [] This suggests potential for controlled drug release and improved therapeutic outcomes.
Q5: Does Alendronate sodium degrade when incorporated into such materials?
A6: Studies suggest Alendronate sodium remains relatively stable within the calcium phosphate bone cement matrix. [] This stability is crucial for its potential as a drug delivery system within these composites. []
Q6: Does the research indicate any catalytic properties of Alendronate sodium?
A6: The provided research primarily focuses on Alendronate sodium's therapeutic applications related to bone health. There is no mention of catalytic properties or applications in these studies.
Q7: Does modifying the structure of Alendronate sodium impact its activity?
A7: The provided research doesn't delve into specific structural modifications of Alendronate sodium and their impact on its activity.
Q8: What are the challenges associated with the oral formulation of Alendronate sodium?
A10: Oral formulations of Alendronate sodium face challenges due to its low bioavailability and potential for esophageal irritation. [, , ] Research focuses on strategies like enteric coating and nanoparticle encapsulation to improve bioavailability and reduce side effects. []
Q9: How do these formulations affect the drug’s stability and effectiveness?
A11: Studies indicate enteric-coated formulations can enhance the bioavailability of Alendronate sodium compared to conventional tablets without compromising its effectiveness. [, ] This suggests promise for improved therapeutic outcomes with modified release profiles.
Q10: Does the research address safety regulations related to Alendronate sodium?
A10: While the research papers discuss the effectiveness and potential side effects of Alendronate sodium, they don't specifically address SHE (Safety, Health, and Environment) regulations related to its manufacturing or use.
Q11: How is Alendronate sodium absorbed and excreted?
A13: Alendronate sodium exhibits low oral bioavailability, with a significant portion excreted unchanged in urine. [, ] Studies using HPLC methods have been conducted to analyze its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. [, ]
Q12: What models are used to study Alendronate sodium’s effects?
A14: Researchers utilize both in vitro and in vivo models to investigate Alendronate sodium’s effects. Cell-based assays explore its impact on osteoblast and osteoclast activity. [, ] Animal models, including ovariectomized rats and rabbits, help understand its effects on bone mineral density and fracture healing. [, , ]
Q13: What do clinical trials reveal about Alendronate sodium?
A15: Clinical trials demonstrate that Alendronate sodium effectively increases bone mineral density in postmenopausal women, reducing the risk of fractures. [, , ] Studies also explore its potential benefits in other conditions, such as periodontal disease, where its anti-resorptive properties show promise. []
Q14: Is there evidence of resistance developing to Alendronate sodium?
A14: The provided research doesn't specifically address resistance mechanisms to Alendronate sodium.
Q15: Are there any safety concerns related to Alendronate sodium use?
A17: While generally considered safe, Alendronate sodium can cause side effects, with gastrointestinal issues being the most common. [, , ] Research emphasizes the importance of proper administration techniques to minimize esophageal irritation. [, ]
Q16: What strategies are being explored to improve Alendronate sodium delivery?
A18: Researchers are investigating targeted drug delivery systems, including incorporating Alendronate sodium into calcium phosphate bone cement, to achieve localized effects and potentially reduce systemic side effects. [] This approach holds promise for applications like dental implants and bone regeneration. []
Q17: Are there specific biomarkers used to monitor Alendronate sodium treatment?
A19: The research mentions monitoring bone mineral density changes using DEXA scans and assessing bone turnover markers like BGP and β-CTX to evaluate the effectiveness of Alendronate sodium treatment. [, ]
Q18: What analytical techniques are used to study Alendronate sodium?
A20: Researchers utilize various analytical techniques, including HPLC with fluorescence detection, to quantify Alendronate sodium concentrations in biological samples like urine. [, , ] This enables pharmacokinetic studies and helps understand the drug's behavior within the body. [, , ]
Q19: How does the dissolution rate of different Alendronate sodium formulations compare?
A22: Research shows significant variations in disintegration times among generic and brand-name Alendronate sodium tablets. [, ] While bioequivalence studies ensure similar bioavailability, these differences in dissolution rates might impact esophageal exposure and tolerability. [, ]
Q20: How do researchers ensure the accuracy and reliability of their analytical methods?
A23: Research emphasizes the importance of method validation for techniques like HPLC. [, ] This involves establishing linearity, precision, accuracy, and limits of detection and quantification to ensure reliable measurement of Alendronate sodium concentrations. [, ]
Q21: Are there specific quality control measures for Alendronate sodium production?
A24: While the research doesn't explicitly detail quality control measures, it highlights the importance of bioequivalence studies for generic formulations of Alendronate sodium. [, ] This ensures that generic versions meet the same standards of quality, safety, and efficacy as the original brand-name product. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R,2S,3S,5S)-3-(4-AMINO-PHENYL)-8-METHYL-8-AZA-BICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID METHYL ESTER](/img/structure/B166789.png)
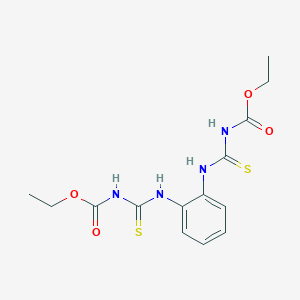
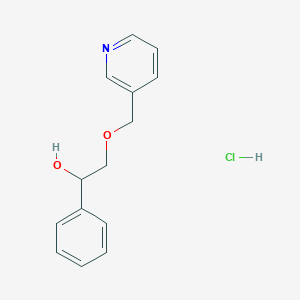
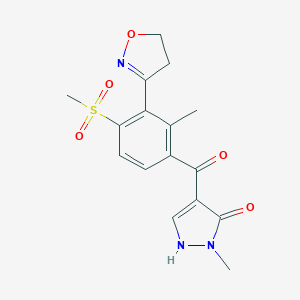
![(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B166798.png)
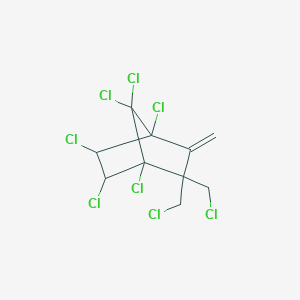
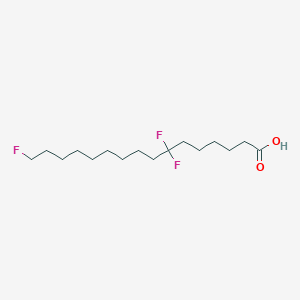

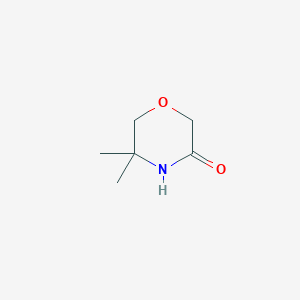
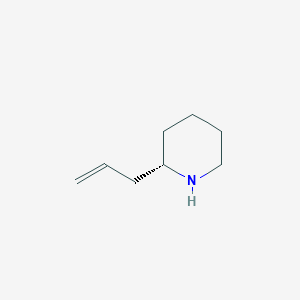
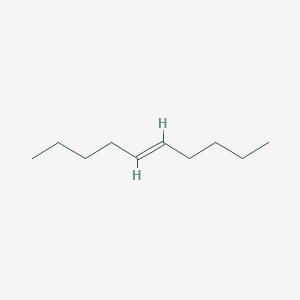
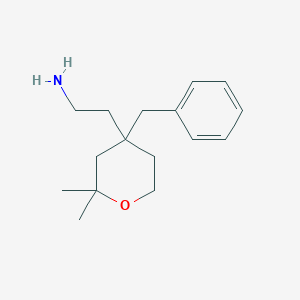
![8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B166819.png)
